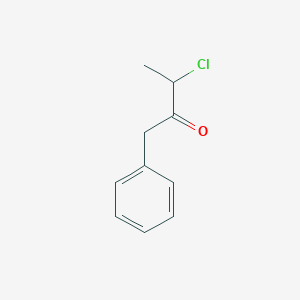

3-chloro-1-phenylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYJDRDACPTHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 1 Phenylbutan 2 One and Its Structural Analogues

Regioselective and Chemoselective Halogenation Strategies

Achieving regioselectivity and chemoselectivity is paramount in the synthesis of α-haloketones to avoid the formation of undesired isomers and byproducts. This section delves into direct and catalytic methods designed to control the position and extent of halogenation.

Direct α-Chlorination of Ketones: Mechanistic Investigations and Reagent Specificity

The direct α-halogenation of ketones is a classical transformation that can proceed under either acidic or basic conditions. wikipedia.orglibretexts.org The mechanism dictates the regioselectivity of the reaction.

Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol. organicchemistrytutor.comlibretexts.org For unsymmetrical ketones, the more substituted, thermodynamically more stable enol is generally formed, leading to halogenation at the more substituted α-carbon. wikipedia.org Common reagents for this transformation include elemental halogens (Cl₂, Br₂) in the presence of an acid catalyst like acetic acid or hydrobromic acid. organicchemistrytutor.commasterorganicchemistry.com

In contrast, base-promoted halogenation occurs via an enolate intermediate. libretexts.org The acidity of the α-protons governs the site of deprotonation. Consequently, halogenation tends to occur at the less sterically hindered, or more acidic, α-carbon. wikipedia.org A significant challenge with base-promoted halogenation is the potential for polyhalogenation, as the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. wikipedia.orglibretexts.org

To overcome the limitations of traditional methods, specific reagents have been developed for more controlled α-chlorination. One such method involves the use of p-toluenesulfonyl chloride (TsCl) as a source of "Cl+" for the chlorination of pre-formed lithium enolates. pitt.edu This approach allows for the regioselective chlorination of unsymmetrical ketones at the less substituted position under non-equilibrating conditions. pitt.edu Other chlorinating agents that have been employed include N-chlorosuccinimide (NCS) and sulfuryl chloride. pitt.edu

| Reagent System | Conditions | Selectivity | Reference |

| Cl₂ / Acid | Acid-catalyzed | Halogenation at the more substituted α-carbon | wikipedia.org |

| Cl₂ / Base | Base-promoted | Halogenation at the less substituted α-carbon; risk of polyhalogenation | wikipedia.orglibretexts.org |

| LDA, then TsCl | Anhydrous, low temp. | Regioselective chlorination at the less substituted α-carbon | pitt.edu |

| Copper (II) Chloride | Varies | Selective chlorination at the more substituted α-carbon | pitt.edu |

| Trichloroisocyanuric acid | Varies | Source of electrophilic chlorine | pitt.edu |

Catalytic Systems for Controlled Halogenation

Catalytic systems offer an attractive alternative for controlled halogenation, often providing higher selectivity and milder reaction conditions. Copper(II) halides, for instance, have been known for over half a century to effect the α-bromination or chlorination of ketones. google.com Specifically, copper(II) chloride can be used to selectively chlorinate an unsymmetrical ketone at the more highly substituted α-carbon. pitt.edu

A notable development in catalytic chlorination involves the use of trichloroisocyanuric acid as both a stoichiometric oxidant and an α-halogenating reagent. In a direct conversion of secondary alcohols to α-chloro ketones, methanol (B129727) is an essential additive to promote the chlorination of the intermediate ketone. organic-chemistry.org

More recently, a paradigm shift has been introduced with the development of catalytic enantioselective nucleophilic α-chlorination. This process utilizes inexpensive and greener chlorine sources like sodium chloride (NaCl). In one study, a chiral thiourea (B124793) catalyst facilitated the enantioconvergent C-Cl bond formation on α-keto sulfonium (B1226848) salts with high efficiency. nih.gov While the primary focus was enantioselectivity, this highlights the potential of catalytic systems to employ unconventional and milder halogen sources.

Organocatalysis, particularly enamine catalysis, has also emerged as a powerful tool for the α-halogenation of carbonyl compounds. While much of the initial work focused on aldehydes, the principles are applicable to ketones. organic-chemistry.orgnih.gov These systems typically involve the formation of a nucleophilic enamine intermediate from the ketone and a chiral amine catalyst, which then reacts with an electrophilic halogen source. organic-chemistry.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes to α-haloketones, starting from functionalized precursors, provide alternative strategies that can offer different selectivity patterns or be more suitable for complex substrates.

Transformations from Related Oxygenated Substrates

α-Haloketones can be synthesized from precursors that already contain an oxygen functional group at the α or β position. A direct method involves the conversion of secondary alcohols into α-chloro ketones. This can be achieved using trichloroisocyanuric acid, which serves as both the oxidant and the chlorinating agent, with methanol acting as a crucial additive to facilitate the chlorination step. organic-chemistry.org

Another important class of oxygenated precursors is Weinreb amides. The chemoselective addition of halomethyllithium carbenoids to Weinreb amides at low temperatures (-78 °C) provides a straightforward synthesis of α-haloketones. organic-chemistry.orgnih.gov The stability of the tetrahedral intermediate formed in this reaction prevents the common problem of double addition of the organometallic reagent, which is often observed with ester substrates. organic-chemistry.org

The Nierenstein reaction represents a classical method for converting an acyl chloride into an α-chloroketone using diazomethane (B1218177). wikipedia.org This reaction proceeds through an acyl diazomethane intermediate, which is then attacked by HCl generated in situ.

| Precursor Type | Reagents | Key Transformation | Reference |

| Secondary Alcohols | Trichloroisocyanuric acid, MeOH | Oxidation and subsequent α-chlorination | organic-chemistry.org |

| Weinreb Amides | Halomethyllithium carbenoids | Chemoselective addition to form α-haloketone | organic-chemistry.orgnih.gov |

| Acyl Chlorides | Diazomethane, HCl | Nierenstein reaction | wikipedia.org |

Derivatization from Unsaturated Precursors

Unsaturated compounds, particularly alkynes and α,β-unsaturated ketones, serve as valuable precursors for the synthesis of α-haloketones. The hydration of alkynes is an atom-economical and environmentally friendly approach. mdpi.com Selective oxyhalogenation of alkynes can be achieved under mild conditions in water using reagents like N-chlorosuccinimide (NCS). organic-chemistry.org

α,β-Unsaturated ketones can be converted to α-haloketones, a transformation that is of significant synthetic value. google.com Conversely, the elimination of HBr from an α-bromoketone is a common method to prepare α,β-unsaturated ketones, indicating the reversible nature of this transformation and its utility in both synthetic directions. libretexts.org

Enantioselective Synthesis of Chiral Haloketone Frameworks

The development of enantioselective methods for the synthesis of chiral α-haloketones is a significant area of research, as these compounds are key building blocks for chiral pharmaceuticals and other bioactive molecules.

Organocatalysis has been at the forefront of these efforts. Enamine catalysis, using chiral amines such as derivatives of proline, can facilitate the direct and enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.orgnih.gov The catalyst forms a chiral enamine with the carbonyl compound, which then directs the attack of an electrophilic chlorine source to one face of the molecule, thereby establishing the stereocenter. organic-chemistry.orgwikipedia.org

A groundbreaking approach involves a mechanistically distinct nucleophilic chlorination. Researchers have developed a catalytic enantioselective α-chlorination of ketones that employs nucleophilic chloride sources like aqueous NaCl solution. nih.gov This method uses a chiral thiourea catalyst to control the stereochemistry in a dynamic kinetic resolution process involving α-keto sulfonium salts, providing access to highly enantioenriched acyclic α-chloro ketones. nih.gov This represents a significant departure from traditional methods that rely on corrosive electrophilic chlorinating agents. nih.gov

The enantioselective synthesis of α-quaternary ketones, which can be subsequently halogenated, is another important strategy. nih.gov For instance, copper-catalyzed enantioselective allylic substitution with an acyl nucleophile can generate ketones with a chiral quaternary center at the α-position. nih.gov

| Catalytic System | Approach | Key Features | Reference(s) |

| Chiral Amine (e.g., Proline derivative) | Organocatalysis (Enamine) | Direct reaction with electrophilic halogen source | organic-chemistry.orgnih.govwikipedia.org |

| Chiral Thiourea | Phase-Transfer Catalysis | Uses nucleophilic NaCl as chlorine source; Dynamic kinetic resolution | nih.gov |

| Chiral Phosphine / Copper | Metal Catalysis | Enantioselective synthesis of α-quaternary ketone precursors | nih.gov |

Organocatalytic Approaches for Stereocontrol

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering a metal-free alternative to traditional methods. In the context of α-chloroketones, organocatalysts can facilitate the introduction of a chlorine atom at the α-position of a ketone with high stereocontrol.

A notable approach involves the direct organocatalytic enantioselective α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source. Catalysts such as L-proline amide and (2R,5R)-diphenylpyrrolidine have proven effective for a range of aldehydes, yielding α-chloro aldehydes with high enantioselectivity and in very good yields. organic-chemistry.org These intermediates can then be further transformed into the desired α-chloroketones.

Another strategy employs bifunctional organocatalysts. For instance, a fluorous (S)-pyrrolidine-thiourea bifunctional organocatalyst has demonstrated good activity and enantioselectivity in the direct α-chlorination of aldehydes with NCS. organic-chemistry.org A key advantage of this method is the potential for catalyst recovery and reuse through fluorous solid-phase extraction. organic-chemistry.org Furthermore, the use of trichloromethanesulfonyl chloride as a chlorinating agent in a catalytic asymmetric version offers mild reaction conditions and simplified product purification. organic-chemistry.org

More recently, asymmetric decarboxylative chlorination of β-ketocarboxylic acids in the presence of a chiral primary amine catalyst has been reported to produce α-chloroketones with high enantiopurity. nih.gov This method utilizes NCS as a safe and easy-to-handle chlorine source. nih.gov The resulting optically active α-chloroketones can undergo subsequent nucleophilic substitution to yield α-hydroxyketones without loss of enantiopurity. nih.gov

Table 1: Organocatalytic α-Chlorination of Aldehydes

| Catalyst | Chlorine Source | Substrate Scope | Enantioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| L-proline amide | NCS | Various aldehydes | High | Very good | organic-chemistry.org |

| (2R,5R)-diphenylpyrrolidine | NCS | Various aldehydes | High | Very good | organic-chemistry.org |

| Fluorous (S)-pyrrolidine-thiourea | NCS | Aldehydes | Good | - | organic-chemistry.org |

Biocatalytic Transformations and Chemoenzymatic Strategies

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly alcohol dehydrogenases (ADHs) and carbonyl reductases (CREDs), are widely used for the stereoselective reduction of α-halo ketones to their corresponding α-halo alcohols. researchgate.netalmacgroup.com

Recombinant carbonyl reductase biocatalysts have been successfully employed for the reduction of α-halo ketone intermediates, yielding α-halo alcohols in good yields and with high stereoselectivity. almacgroup.com The use of isolated recombinant biocatalysts as cell-free extracts can enhance the volume efficiency of the reaction, making these biotransformations more commercially viable. almacgroup.com For example, a library of commercially available CREDs was screened for the reduction of specific α-chloroketones, demonstrating the potential to find efficient biocatalysts for desired transformations. almacgroup.com

Whole-cell biocatalysis is another effective approach. For instance, growing whole cells of Pseudomonas gessardii have been shown to be a highly selective biocatalyst for the reduction of phenacyl bromides to the corresponding (S)-2-bromo-1-phenylethan-1-ol derivatives with high enantioselectivity. researchgate.net A significant advantage of using whole cells is their ability to regenerate their own cofactors, although this can sometimes result in lower volume efficiency and yields. almacgroup.com

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. nih.gov A bienzymatic cascade involving ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) has been developed for the synthesis of optically active chlorohydrins from 1-aryl-2-chlorobut-2-en-1-ones. nih.govacs.org This cooperative catalytic system operates under mild reaction conditions and affords the desired products with excellent conversions and selectivities. nih.govacs.org

Table 2: Biocatalytic Reduction of α-Haloketones

| Biocatalyst Type | Enzyme Class | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|---|

| Recombinant Biocatalyst | Carbonyl Reductase (CRED) | α-halo ketones | α-halo alcohols | High volume efficiency, stereoselective | almacgroup.com |

| Whole-Cell Biocatalyst | Pseudomonas gessardii | Phenacyl bromides | (S)-2-bromo-1-phenylethan-1-ol derivatives | High enantioselectivity, cofactor regeneration | researchgate.net |

Asymmetric Synthetic Routes to Optically Active Analogues

The synthesis of optically active α-haloketones and their derivatives is of significant interest due to their role as chiral building blocks in the preparation of pharmaceuticals. taylorandfrancis.comalmacgroup.com Various asymmetric synthetic strategies have been developed to achieve high levels of enantiopurity.

One prominent method is the asymmetric reduction of prochiral ketones using carbonyl reductase biocatalysts. almacgroup.com This approach has become a straightforward route for synthesizing chiral alcohols. almacgroup.com Many recombinant CREDs have been reported, highlighting their high specificity and enantioselectivity under physiological conditions. almacgroup.com

Traditional methods for preparing enantiopure chlorohydrins often rely on metal-catalyzed asymmetric transfer hydrogenation, Meerwein–Ponndorf–Verley reduction, or hydroboration of α-chloroketones. nih.govacs.org However, these methods can involve expensive and toxic metal reagents. nih.govacs.org

Organocatalysis provides a valuable alternative for the asymmetric synthesis of halo carbonyls. wikipedia.org For example, an acid chloride can be converted into an α-halo ester with high enantioselectivity using a strong base, a bromine donor, and an organocatalyst based on proline and quinine. wikipedia.org The proposed mechanism involves the formation of a ketene (B1206846) intermediate, with the organocatalyst introducing chirality. wikipedia.org

A practical one-step method for preparing α-chloroketones from readily available phenylacetic acid derivatives involves the use of an intermediate Mg-enolate dianion, which selectively reacts with chloromethyl carbonyl electrophiles. organic-chemistry.org

Sustainable and Scalable Synthetic Protocols, Including Flow Chemistry Applications

The development of sustainable and scalable synthetic protocols is a key goal in modern chemistry. Flow chemistry, in particular, offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.com

A continuous flow process has been successfully developed for the multistep synthesis of α-halo ketones starting from N-protected amino acids. acs.orgacs.org This method is particularly relevant for the synthesis of chiral building blocks for HIV protease inhibitors. The process involves the formation of a mixed anhydride (B1165640) in a tubular reactor, which is then combined with anhydrous diazomethane in a tube-in-tube reactor to form an α-diazo ketone. acs.orgacs.org This intermediate is subsequently converted to the α-halo ketone. acs.orgacs.org This fully continuous process can produce significant quantities of the desired product in a relatively short time with excellent yields and without racemization. acs.org

Flow chemistry has also enabled the synthesis of α-bromoketones that were previously inaccessible under batch conditions. vapourtec.com The precise control over reaction parameters such as temperature, mixing, and reaction time allows for the formation of unstable intermediates, leading to novel reactivity patterns. vapourtec.com

The use of greener solvents and reagents is another aspect of sustainable synthesis. For example, the use of ionic liquids (ILs) as recyclable reaction media has been explored for the halogenation of ketones. mdpi.com

Table 3: Comparison of Batch vs. Flow Chemistry for α-Haloketone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing | Precise control over temperature, mixing, and reaction time |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to small reaction volumes and contained systems |

| Scalability | Often challenging to scale up | Readily scalable by running the system for longer periods |

| Productivity | Can be limited by reaction times and workup | Higher productivity through continuous operation |

| Novel Reactivity | Limited by reaction conditions | Enables reactions with unstable intermediates, leading to new products |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Chloro 1 Phenylbutan 2 One

Nucleophilic Reactivity at the α-Carbon and Carbonyl Center

The reactivity of α-haloketones like 3-chloro-1-phenylbutan-2-one is characterized by the susceptibility of multiple sites to nucleophilic attack. nih.gov A nucleophile can target the carbonyl carbon, the α-carbon bearing the halogen, or the halogen atom itself. nih.gov Furthermore, the acidity of the α-hydrogens, influenced by both the carbonyl and the halogen, makes them prone to abstraction by bases, leading to reactions like the Favorskii rearrangement. wikipedia.org

Intermolecular nucleophilic substitution is a primary reaction pathway for this compound. These reactions typically proceed via an S(_N)2 mechanism. jove.com The presence of the carbonyl group significantly accelerates the rate of substitution compared to corresponding alkyl halides. nih.gov This rate enhancement is attributed to the stabilization of the S(_N)2 transition state through conjugation with the carbonyl group's π-system. youtube.com The attack of a nucleophile at the α-carbon is facilitated because the LUMO (Lowest Unoccupied Molecular Orbital), which is a σ* orbital of the C-Cl bond, can overlap with the π* orbital of the carbonyl group, resulting in a new, lower-energy LUMO that is more accessible for the nucleophile's electrons. youtube.com

The reaction kinetics are sensitive to the nature of the nucleophile. Less basic nucleophiles are generally preferred for S(_N)2 reactions at the α-carbon. jove.com The use of strong bases can lead to competing side reactions, such as the formation of α-haloenolate ions. jove.com Computational studies on similar α-haloketones, like α-bromoacetophenone, have provided detailed insights into the energetics and driving forces of these substitution reactions, highlighting the significant attractive interactions between the α-hydrogens and the incoming nucleophile in the initial stages. up.ac.za

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | Reaction Conditions | Notes |

|---|---|---|---|

| Thiourea (B124793) | 2-Amino-4-methyl-5-benzylthiazole | Typically heated in a solvent like ethanol | A common method for synthesizing aminothiazole heterocycles. wikipedia.orgorgsyn.org |

| Acetate Ion | 3-Acetoxy-1-phenylbutan-2-one | Reaction in a suitable solvent | A standard S(_N)2 displacement. Computational studies on analogous systems show favorable kinetics. up.ac.za |

| Trialkyl Phosphites | Enol phosphates or β-ketophosphonates | Perkow or Arbuzov reaction pathways | The reaction outcome depends on the specific phosphite (B83602) and conditions, with potential attack at the carbon, oxygen, or halogen. nih.gov |

The bifunctional nature of this compound makes it a valuable precursor for synthesizing various heterocyclic compounds. mdpi.comwikipedia.org These reactions often involve an initial intermolecular nucleophilic substitution, followed by an intramolecular cyclization event. thieme-connect.com

For instance, in the Feist-Benary furan (B31954) synthesis, α-haloketones react with β-keto esters in the presence of a base. uwindsor.ca The initial attack occurs at the carbon bearing the chlorine, leading to a 1,4-dicarbonyl intermediate which can then cyclize to form a substituted furan upon treatment with acid. uwindsor.ca Similarly, reaction with thioamides or thioureas leads to the formation of thiazoles, a reaction widely used in medicinal chemistry. wikipedia.orgthieme-connect.com The Hantzsch pyrrole (B145914) synthesis provides another example, where an α-haloketone reacts with a β-dicarbonyl compound and ammonia (B1221849) or an amine to yield pyrroles. wikipedia.org

In some cases, intramolecular cyclization can occur within the molecule itself or a derivative. For example, under superacidic conditions (e.g., triflic acid), related aryl ketones can undergo intramolecular electrophilic aromatic substitution to form cyclic structures like indanones. beilstein-journals.org While direct evidence for this compound is limited, this pathway is plausible. Another important intramolecular reaction is the Favorskii rearrangement, which occurs in the presence of a strong, non-nucleophilic base. This involves the formation of a cyclopropanone (B1606653) intermediate from the enolate, which then opens to yield a rearranged carboxylic acid derivative. wikipedia.org

Oxidative Transformations of Ancillary Moieties

The primary oxidative transformation relevant to ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. wikipedia.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. organic-chemistry.orglibretexts.org The group that is better able to stabilize a positive charge during the rearrangement step migrates preferentially. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the two groups attached to the carbonyl are a benzyl (B1604629) group (-CH₂Ph) and a chloromethyl-ethyl group (-CH(Cl)CH₃). The benzyl group is essentially a primary alkyl group attached to a phenyl ring, while the other is a secondary alkyl group. However, the presence of the electron-withdrawing chlorine atom on the migrating carbon significantly disfavors its migration. nih.gov Therefore, the benzyl group would be expected to migrate, leading to the formation of benzyl 3-chlorobutanoate. Theoretical studies have shown that the migration of a chlorinated substituent is energetically more difficult than that of an alkyl group. nih.gov

Acid-Base Chemistry and Enolization Processes

The presence of a carbonyl group significantly influences the acidity of the hydrogen atoms on the adjacent carbon atoms (α-hydrogens). This enhanced acidity is a cornerstone of the reactivity of ketones and is further modulated by the presence of the α-chloro substituent in this compound.

The α-hydrogens of ketones are considerably more acidic than those of alkanes. libretexts.orgucalgary.ca This is because the resulting conjugate base, an enolate ion, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom. libretexts.orgucalgary.ca For a typical ketone, the pKa of the α-hydrogens is in the range of 19-21. libretexts.org

In this compound, the inductive effect of the electron-withdrawing chlorine atom further increases the acidity of the remaining α-hydrogen on the same carbon. libretexts.org This makes the formation of an enolate at this position more favorable. The presence of two different α-carbons in this compound—the one bearing the chlorine (C3) and the benzylic carbon (C1)—leads to the possibility of forming two different enolates under basic conditions. The relative acidity of the protons on these carbons will determine the regioselectivity of enolate formation. Generally, the acidity of α-hydrogens follows the trend CH3(C=O)R' > RCH2(C=O)R' > R2CH(C=O)R'. ucsb.edu

Enolates are versatile nucleophiles that can react with electrophiles at either the carbon or the oxygen atom, although reaction at the carbon is more common. libretexts.org The reactivity of the enolate derived from this compound is central to many of its subsequent reactions, including rearrangements and substitutions.

Table 1: Comparison of α-Hydrogen Acidity

| Compound Type | Approximate pKa of α-Hydrogen | Reason for Acidity |

|---|---|---|

| Alkane | ~50 | No significant stabilization of the conjugate base. |

| Ketone | ~19-21 | Resonance stabilization of the enolate conjugate base. libretexts.org |

| α-Halo Ketone | More acidic than corresponding ketone | Inductive electron-withdrawing effect of the halogen stabilizes the enolate. libretexts.org |

α-Halo ketones like this compound are known to undergo the Favorskii rearrangement when treated with a base. ddugu.ac.inwikipedia.org This reaction typically leads to the formation of a carboxylic acid derivative, such as an acid, ester, or amide, depending on the base and solvent used. ddugu.ac.inwikipedia.org

The mechanism of the Favorskii rearrangement is generally thought to proceed through the formation of a cyclopropanone intermediate. wikipedia.orgyoutube.com For this compound, a base would first abstract an α'-hydrogen (from the carbon adjacent to the carbonyl, but not bearing the halogen) to form an enolate. wikipedia.org This enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing the chloride and forming a highly strained cyclopropanone intermediate. Subsequent attack of a nucleophile (such as hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the three-membered ring to form a more stable carbanion, which is then protonated to yield the final rearranged product. wikipedia.org

In cases where enolate formation at the α'-position is not possible, an alternative mechanism known as the quasi-Favorskii or semi-benzylic rearrangement can occur. wikipedia.org This involves direct nucleophilic attack on the carbonyl carbon, followed by a 1,2-migration of an alkyl group with concomitant displacement of the halide. ddugu.ac.in

The specific products of the Favorskii rearrangement of this compound would depend on the reaction conditions, particularly the base used.

Table 2: Potential Products of Favorskii Rearrangement of this compound

| Base/Nucleophile | Expected Product Type |

|---|---|

| Hydroxide (e.g., NaOH) | Carboxylic Acid |

| Alkoxide (e.g., NaOR') | Ester |

| Amine (e.g., R'2NH) | Amide |

Stereochemical Outcomes and Diastereoselectivity in Chemical Reactions

The presence of a stereocenter at the C3 position of this compound introduces the element of stereochemistry into its reactions. When a new stereocenter is formed during a reaction, the outcome can be either a mixture of diastereomers or a single diastereomer, depending on the reaction's stereoselectivity.

The formation of an enolate from this compound at the C3 carbon would destroy the existing stereocenter, leading to a planar sp2-hybridized carbon. Subsequent reaction with an electrophile could then occur from either face of the enolate, potentially leading to a racemic mixture if no other chiral influence is present. libretexts.org

However, in many reactions of α-substituted ketones, the stereochemical outcome is influenced by factors such as chelation control or steric hindrance, which can lead to high diastereoselectivity. nyu.edu For example, in the reduction of α-alkoxy ketones, the chelation of a metal cation between the carbonyl oxygen and the α-alkoxy group can direct the approach of a reducing agent to one face of the molecule, resulting in a specific diastereomer. nyu.edu While this compound does not have an α-alkoxy group, similar principles of steric approach control can apply. The relative sizes of the substituents on the stereogenic center can influence the trajectory of an incoming reagent, favoring the formation of one diastereomer over the other.

The stereochemical course of reactions involving this compound can be complex and highly dependent on the specific reagents and conditions employed. For instance, enzymatic reductions of similar α-chloro-β-keto esters have been shown to produce different diastereomers with high optical purity depending on the specific reductase enzyme used. acs.org This highlights the potential for achieving high levels of stereocontrol in reactions of this class of compounds.

Advanced Spectroscopic Characterization and Structural Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insight and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 3-chloro-1-phenylbutan-2-one. It provides detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the structure of this compound by identifying the different proton and carbon environments within the molecule. orgsyn.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to each type of proton. orgsyn.org The methyl protons (H-4) typically appear as a singlet around 2.29 ppm. The two diastereotopic protons of the methylene (B1212753) group (H-1) show as doublets of doublets at approximately 3.08 ppm and 3.34 ppm, indicating their different spatial relationships with the adjacent chiral center. The methine proton (H-3), which is attached to the same carbon as the chlorine atom, resonates as a doublet of doublets around 4.41 ppm. The aromatic protons of the phenyl group appear as a multiplet in the region of 7.21–7.33 ppm. orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. orgsyn.org The methyl carbon (C-4) signal is observed at approximately 26.8 ppm. The methylene carbon (C-1) appears at around 39.8 ppm, while the methine carbon (C-3) bearing the chlorine atom is found further downfield at about 63.8 ppm. The carbons of the phenyl ring resonate in the aromatic region, with signals at 127.2, 128.6, and 129.3 ppm for the ortho, meta, and para carbons, respectively, and at 136.1 ppm for the ipso-carbon. The carbonyl carbon (C-2) exhibits a characteristic downfield shift, appearing at approximately 202.6 ppm. orgsyn.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | 3.08 (dd), 3.34 (dd) | 39.8 |

| C-2 (C=O) | - | 202.6 |

| H-3 | 4.41 (dd) | 63.8 |

| H-4 (CH₃) | 2.29 (s) | 26.8 |

| Aromatic H | 7.21-7.33 (m) | 127.2, 128.6, 129.3, 136.1 |

Data obtained in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. orgsyn.org

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the methine proton (H-3) and the methylene protons (H-1).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. This would definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at 4.41 ppm to the ¹³C signal at 63.8 ppm (C-3).

Determining the enantiomeric purity of chiral compounds like this compound is crucial. libretexts.org Chiral NMR shift reagents, often lanthanide-based complexes, can be used for this purpose. libretexts.orgfiveable.melibretexts.org These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. libretexts.orglibretexts.org

In the presence of a chiral shift reagent, the originally overlapping signals of the two enantiomers in the ¹H NMR spectrum will resolve into two distinct sets of signals. libretexts.org The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. Although specific studies employing chiral shift reagents for this compound were not identified, this is a well-established method for determining the enantiomeric purity of chiral ketones and other compounds. harvard.edunih.gov The choice of the appropriate chiral solvating agent or derivatizing agent is critical for achieving good separation of the enantiomeric signals. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are valuable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. orgsyn.org A strong absorption peak is observed around 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group. orgsyn.orgnih.gov The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3030 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed around 2928 cm⁻¹. orgsyn.org The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not detailed in the search results, it would also be expected to show a strong band for the carbonyl group and characteristic bands for the phenyl group. Rotational isomerism in α-haloketones has been studied using Raman spectroscopy. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3030 | Aromatic C-H stretch |

| 2928 | Aliphatic C-H stretch |

| 1715 | Carbonyl (C=O) stretch |

| 1357 | C-H bend |

| 1157 | C-O stretch |

Data from a neat sample. orgsyn.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns.

For this compound, HRMS provides an accurate mass measurement, which helps to confirm its elemental composition (C₁₀H₁₁ClO). orgsyn.org The exact mass calculated for the sodium adduct [M+Na]⁺ is 205.0391, and a found value of 205.0394 provides strong evidence for the correct molecular formula. orgsyn.org

The fragmentation pattern observed in the mass spectrum gives further structural information. Common fragmentation pathways for α-haloketones include the loss of the halogen atom and α-cleavage around the carbonyl group. The presence of chlorine is also indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

X-ray Crystallography for Solid-State Structure Elucidation of Analogues and Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. While a crystal structure for this compound itself was not found in the search results, the technique has been applied to analogues and derivatives of α-haloketones. nih.govmdpi.com

For instance, the crystal structure of anti-α-bromoacetophenone oxime has been reported. nih.gov Such studies on related compounds reveal important details about bond lengths, bond angles, and preferred conformations in the solid state. For α-haloketones, a key conformational feature is the relative orientation of the halogen and the carbonyl group. Often, a cisoid conformation, where the halogen and carbonyl oxygen are in the same plane, is preferred to minimize steric hindrance. wikipedia.org X-ray crystallographic analysis of derivatives of this compound could provide precise data on its stereochemistry and intermolecular interactions in the solid state.

Theoretical and Computational Investigations of 3 Chloro 1 Phenylbutan 2 One Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis and Electrophilic/Nucleophilic Sites

A Frontier Molecular Orbital (FMO) analysis for 3-chloro-1-phenylbutan-2-one would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO would indicate the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO would highlight the areas most susceptible to receiving electrons (electrophilic sites). This analysis would be crucial for predicting how the molecule might interact with other reagents. However, specific HOMO-LUMO energy gap values and orbital distribution maps for this compound are not available in published literature.

Charge Distribution and Electrostatic Potential Surface Analysis

An electrostatic potential surface (EPS) map would illustrate the charge distribution across the this compound molecule. This would be generated through quantum chemical calculations. The map would show regions of negative potential (typically around electronegative atoms like oxygen and chlorine) and positive potential, providing insights into the molecule's polarity and its potential for non-covalent interactions. Specific data on the partial charges of individual atoms and a corresponding EPS map for this compound have not been documented in research.

Mechanistic Pathway Elucidation using Density Functional Theory (DFT) and Ab Initio Methods

Transition State Characterization and Activation Energy Calculations

The use of Density Functional Theory (DFT) or other ab initio methods would be necessary to model reaction mechanisms involving this compound. This would involve locating the transition state structures for specific reactions and calculating the associated activation energies. These calculations would provide a quantitative understanding of the reaction kinetics. Without specific studies on reactions involving this compound, no data on its transition states or activation energies can be provided.

Solvent Effects and Implicit Solvation Models in Reaction Energetics

Computational models, such as implicit solvation models (e.g., the Polarizable Continuum Model - PCM), would be used to simulate how a solvent environment affects the energetics of reactions involving this compound. The choice of solvent can significantly influence reaction rates and equilibria. However, there are no available studies that have computationally investigated the solvent effects on the reactivity of this specific ketone.

Conformational Analysis and Stereochemical Preferences via Computational Modeling

A computational conformational analysis would identify the most stable three-dimensional arrangements (conformers) of this compound. By calculating the relative energies of different conformers, researchers could predict the molecule's preferred shape and how this might influence its reactivity and stereochemical outcomes in reactions. Such a study would be fundamental to understanding its chemical behavior, but the results of such an analysis are not present in the current body of scientific literature.

No Theoretical Spectroscopic Studies Found for this compound

A comprehensive review of scientific literature and computational chemistry databases has revealed a lack of specific theoretical and computational investigations into the spectroscopic properties of the chemical compound this compound. Despite the existence of general computational methods for predicting nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectra, dedicated studies applying these techniques to this particular α-chloroketone are not available in the public domain.

Computational chemistry serves as a powerful tool for corroborating experimental findings by predicting spectroscopic data. bldpharm.com Techniques such as Density Functional Theory (DFT) for geometry optimization and subsequent calculations like Gauge-Including Atomic Orbital (GIAO) for NMR chemical shifts, and Time-Dependent DFT (TD-DFT) for electronic transitions (UV-Vis), are commonly employed. mdpi.comresearchgate.net These methods allow for the theoretical determination of spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and understand electronic environments. organic-chemistry.org

However, searches for research articles or database entries containing calculated ¹H NMR, ¹³C NMR, or UV-Vis absorption data for this compound have been unsuccessful. While information on related compounds or general methodologies for the synthesis and analysis of α-chloroketones is available, specific, detailed research findings and data tables for this compound, as requested, could not be located. organic-chemistry.orgnih.gov

The absence of such dedicated studies prevents the compilation of an article focused on the theoretical and computational spectroscopic analysis of this compound. The generation of scientifically accurate data tables for predicted NMR chemical shifts and UV-Vis absorption maxima requires access to published research where these specific calculations have been performed and validated. Without this foundational data, a meaningful correlation between theoretical predictions and experimental values for this compound cannot be presented.

Applications of 3 Chloro 1 Phenylbutan 2 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of 3-chloro-1-phenylbutan-2-one, containing both an electrophilic carbon bearing the chlorine atom and an electrophilic carbonyl carbon, makes it an ideal starting material for the synthesis of a wide array of complex organic structures.

Building Block for Heterocyclic Systems and Diverse Scaffolds

A primary application of α-haloketones like this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. nih.gov The most prominent of these reactions is the Hantzsch thiazole (B1198619) synthesis. cutm.ac.inbepls.com

In this classic condensation reaction, an α-haloketone reacts with a thioamide to form a thiazole ring. youtube.comresearchgate.net For this compound, reaction with thiourea (B124793) would proceed via initial nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the chlorine, followed by intramolecular condensation and dehydration to yield a highly functionalized 2-aminothiazole (B372263) derivative. youtube.com This product contains a benzyl (B1604629) group and a methyl group, offering further points for diversification. The general mechanism is a cornerstone of heterocyclic chemistry and provides reliable access to this important scaffold. researchgate.net

Table 1: Potential Heterocyclic Synthesis via Hantzsch Reaction

| Reactant 1 | Reactant 2 | Resulting Heterocycle | Potential Significance |

|---|---|---|---|

| This compound | Thiourea | 2-Amino-5-benzyl-4-methylthiazole | Core scaffold for pharmaceuticals, fungicides, and dyes. researchgate.net |

This table is illustrative of the well-established Hantzsch thiazole synthesis applied to this compound.

Intermediate in the Synthesis of Chiral Compounds (e.g., chiral alcohols, amines)

The ketone group in this compound is a prochiral center, making it an excellent substrate for asymmetric synthesis to produce enantiomerically pure compounds, which are critical in the pharmaceutical industry. mdpi.com

Synthesis of Chiral Alcohols: The asymmetric reduction of the ketone functionality leads to the formation of chiral chlorohydrins (specifically, chiral 3-chloro-1-phenylbutan-2-ol). These products are highly valuable synthetic intermediates. A variety of biocatalytic and chemocatalytic methods are available for the stereoselective reduction of ketones. mdpi.combeilstein-journals.org Enzymes such as alcohol dehydrogenases (ADHs) or chemical catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands can achieve high enantioselectivity. nih.govresearchgate.net The resulting chiral chlorohydrin can then be used in subsequent reactions, such as nucleophilic substitution of the chloride or epoxidation.

Synthesis of Chiral Amines: Similarly, the ketone can undergo asymmetric reductive amination to produce chiral amines. This transformation can be achieved using amino acid dehydrogenases, which catalyze the amination of a keto acid with high stereoselectivity. mdpi.com A more direct route would involve the use of transaminases or chemical methods. The resulting chiral 3-amino-1-phenylbutan-2-one (B13119458) or its reduced amino alcohol counterpart are important building blocks for more complex chiral molecules and drug candidates. nih.govnih.gov

Table 2: Potential Asymmetric Transformations

| Transformation | Catalyst/Reagent Type | Product Class | Significance of Product |

|---|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium Catalysts; Alcohol Dehydrogenases (ADHs) | Chiral Chloro-alcohols | Key intermediates for enantiopure pharmaceuticals like Montelukast. mdpi.com |

This table outlines potential, high-value transformations based on established asymmetric catalytic methods.

Role in the Development of Specialty Chemicals

Through the synthetic routes described above, this compound acts as a key precursor to a range of specialty chemicals. The heterocyclic and chiral compounds derived from it are not typically mass-produced commodities but are valuable molecules with specific, high-value applications.

Pharmaceutical Intermediates: Thiazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. cutm.ac.in Chiral alcohols and amines are fundamental components of many modern drugs, where a single enantiomer provides the desired therapeutic effect. mdpi.com

Agrochemical Components: The thiazole ring is a common feature in many fungicides and herbicides, making its synthesis from intermediates like this compound relevant to the agricultural industry. cutm.ac.in

The utility of this compound lies in its ability to provide access to these complex scaffolds in a relatively straightforward manner, making it an important molecule in the toolbox of a synthetic chemist focused on fine and specialty chemical development.

Utility in Materials Science Research and Polymer Chemistry (excluding biological activity)

While specific, documented applications of this compound in polymer chemistry are not widespread, its structure suggests potential utility in materials science. The presence of the aromatic ring and reactive functional groups allows for its possible incorporation into polymer structures to impart specific properties.

For instance, the ketone and benzyl functionalities could be leveraged in polycondensation reactions. Aromatic ketones are a class of high-performance polymers known for their thermal stability and mechanical strength. rsc.org It is conceivable that this compound could be used as a monomer or a co-monomer in Friedel-Crafts acylation polymerization or other step-growth polymerization processes. The chlorine atom could also serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto a polymer backbone.

Applications in Catalyst Development and Ligand Synthesis

The structure of this compound is suitable for its use as a precursor in the synthesis of chiral ligands for asymmetric catalysis. The ketone carbonyl group can readily undergo condensation with primary amines to form Schiff bases (or imines). nih.gov

If a diamine is used, a bidentate Schiff base ligand can be formed. If a chiral diamine is used, the resulting ligand will be chiral and can be used to form coordination complexes with various transition metals (e.g., palladium, rhodium, copper). These metal-ligand complexes are often the active species in catalytic asymmetric reactions, such as hydrogenations, C-C bond-forming reactions, and oxidations. frontiersin.org The benzyl group and the chlorine atom on the ligand backbone could further influence the steric and electronic properties of the catalyst, potentially fine-tuning its activity and selectivity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-benzyl-4-methylthiazole |

| 5-Benzyl-4-methyl-2-phenylthiazole |

| 3-Chloro-1-phenylbutan-2-ol |

| 3-Amino-1-phenylbutan-2-one |

| Montelukast |

| Thiourea |

| Thiobenzamide |

| Palladium |

| Rhodium |

| Copper |

| Ruthenium |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of α-haloketones often involves halogenating agents like elemental bromine or chlorine, which raise environmental and safety concerns. mdpi.comyoutube.com The future of synthesizing compounds like 3-chloro-1-phenylbutan-2-one lies in the adoption of green chemistry principles, focusing on minimizing waste, using safer solvents, and employing renewable resources and catalysts. researchgate.netrsc.org

A promising approach is the development of solvent-free reaction conditions. For instance, recent studies have demonstrated the use of quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions to produce aromatic ketones. acs.org This method eliminates the need for volatile organic solvents, simplifies product purification, and allows for the reuse of both the sand and the catalyst, enhancing resource efficiency. acs.org Another avenue involves the use of water as a solvent, facilitated by micellar catalysis, which can create nanoreactors that enhance reaction rates and selectivity for various organic transformations. rsc.org

Furthermore, continuous flow synthesis presents a safer and more efficient alternative for handling hazardous reagents, such as diazomethane (B1218177), which can be an intermediate in some synthetic routes to α-halo ketones. acs.org A fully continuous process for producing chiral α-chloro ketones from N-protected amino acids has been developed, showcasing high yields and the elimination of hazardous reagent handling and storage. acs.org These sustainable methodologies are pivotal for the future industrial-scale production of this compound and its derivatives.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Ketones

| Parameter | Traditional Halogenation | Sustainable Approaches (e.g., Quartz Sand, Flow Chemistry) |

|---|---|---|

| Solvents | Often volatile and hazardous organic solvents | Solvent-free, water, or recyclable media acs.org |

| Reagents | Elemental halogens (Br₂, Cl₂) mdpi.com | Safer halogen sources, in-situ generation of reagents acs.org |

| Waste Generation | Higher, with hazardous byproducts | Minimized waste, often with recyclable components researchgate.netacs.org |

| Safety | Handling of toxic and corrosive materials | Improved safety through contained systems (flow chemistry) and benign media acs.org |

| Efficiency | Batch processes, may have lower atom economy | Higher throughput, improved yields, and atom economy rsc.orgacs.org |

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

The reactivity of this compound can be significantly altered and enhanced under non-conventional reaction conditions, such as photoredox catalysis and electrochemistry. These methods offer unique pathways for bond formation that are often inaccessible through traditional thermal methods. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. For α-haloketones, this technique allows for the generation of α-keto radicals under mild conditions, which can then participate in various coupling reactions. researchgate.net For example, photoredox-mediated processes can facilitate the α-arylation or α-alkylation of ketones. mdpi.com Research is moving towards developing new photoredox catalytic systems that can activate the C-Cl bond in compounds like this compound for novel transformations, such as cross-electrophile coupling reactions. researchgate.net

Electrochemistry: Electrochemical methods provide another green and powerful alternative for activating α-haloketones. nih.gov By using electrons as a traceless reagent, electrochemical synthesis can avoid the use of stoichiometric chemical reductants or oxidants, thus minimizing waste. The electrochemical reduction of α-haloketones can generate enolates in a controlled manner, which can then react with various electrophiles. acs.org Future research will likely focus on developing selective electrochemical methods for the functionalization of this compound, potentially leading to new synthetic routes for complex molecules.

Integration with Automation and Artificial Intelligence for High-Throughput Synthesis and Discovery

The synergy between automation and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. arxiv.org For a versatile building block like this compound, these technologies can accelerate the discovery of new reactions and derivatives.

Automation and High-Throughput Synthesis: Automated synthesis platforms can perform numerous reactions in parallel, allowing for rapid screening of reaction conditions and synthesis of compound libraries. chemspeed.comrsc.org This is particularly useful for optimizing reactions involving this compound or for exploring its reactivity with a wide range of coupling partners. High-throughput systems using microdroplets can perform reactions at the picomole scale, significantly reducing reagent consumption and time. rsc.orgnih.gov

Advanced Computational Design for Targeted Synthesis and Property Prediction

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound at an atomic level.

Mechanism Elucidation: Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms. researchgate.netresearchgate.netresearchgate.net For reactions involving this compound, DFT can be used to model transition states, calculate activation energies, and understand the role of catalysts. nih.govmdpi.com This insight is crucial for optimizing reaction conditions and for designing new, more efficient catalytic systems. For example, DFT calculations can help understand the stability of intermediates and the regioselectivity of reactions. mdpi.comnih.gov

Property Prediction: Computational models can also predict various physicochemical properties of molecules. This allows for the in-silico design of derivatives of this compound with specific desired properties, long before they are synthesized in the lab. This predictive power can guide synthetic efforts towards molecules with higher potential for specific applications, saving time and resources.

Table 2: Applications of Computational Methods in Studying this compound

| Computational Method | Application | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies nih.govmdpi.com | Understanding transition states, activation barriers, and catalyst-substrate interactions. |

| Molecular Dynamics (MD) | Conformational Analysis | Predicting preferred molecular shapes and their influence on reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Designing derivatives with targeted electronic or steric properties. |

Unexplored Stereochemical Dimensions and Enantioselective Transformations

The carbon atom bearing the chlorine in this compound is a stereocenter. The development of methods to control this stereochemistry is a significant and largely unexplored area of research for this specific compound.

Asymmetric Catalysis: The synthesis of enantiomerically pure α-haloketones is a major challenge in organic synthesis. wikipedia.org Future research will focus on developing catalytic asymmetric methods to produce either the (R)- or (S)-enantiomer of this compound selectively. This could involve organocatalysis, transition-metal catalysis, or biocatalysis. mdpi.comnih.govacs.org For instance, asymmetric hydrogenation of the corresponding α-chloro-β-keto ester followed by further transformations could be a viable route. nih.gov

Chiral Building Blocks: The availability of enantiopure this compound would open up new possibilities for its use as a chiral building block in the synthesis of complex, biologically active molecules. nih.govacs.org The stereochemistry at this position can be critical for the biological activity of the final product. Therefore, developing enantioselective transformations where the chlorine is displaced with retention or inversion of configuration is a key future goal.

The continued exploration of this compound through these emerging research directions promises to unlock its full potential as a valuable tool for synthetic chemists, paving the way for more efficient, sustainable, and innovative chemical synthesis.

Q & A

Q. What are the common synthetic routes for 3-chloro-1-phenylbutan-2-one, and how are reaction conditions optimized to improve yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of benzene with chloroacetyl chloride, followed by purification steps. Optimization includes adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature control (0–5°C to minimize side reactions), and solvent selection (e.g., dichloromethane for polarity balance). Post-reaction quenching with ice-water and extraction with ethyl acetate improves purity . Yield optimization may require iterative adjustments of stoichiometry and reaction time, monitored via TLC or GC-MS.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl (δ ~200 ppm). Chlorine’s electronegativity causes deshielding in adjacent carbons.

- IR Spectroscopy : Confirms C=O stretch (~1700 cm⁻¹) and C-Cl bond (~550–850 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry. SHELX software is widely used for refinement, leveraging intensity data to model electron density maps .

Q. What safety protocols are essential when handling chlorinated ketones like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation; PAC-1 and PAC-2 exposure limits (2.1 mg/m³ and 23 mg/m³, respectively) should guide workspace design .

- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. Avoid release into waterways due to unknown ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals and assigns coupling networks. For example, HMBC can correlate carbonyl carbons with adjacent protons.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data.

- Alternative Characterization : If crystallinity is poor, use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. What strategies are effective in analyzing hydrogen bonding and crystal packing patterns of this compound?

- Methodological Answer :

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D, R₂²(8) motifs) using Etter’s formalism to map donor-acceptor interactions.

- SHELXL Refinement : Incorporates anisotropic displacement parameters to model thermal motion, improving accuracy for weak interactions.

- Cambridge Structural Database (CSD) : Compare packing motifs with analogous chlorinated ketones to identify trends in supramolecular assembly .

Q. How can synthetic pathways be modified to reduce byproducts in this compound production?

- Methodological Answer :

- Stepwise Chlorination : Introduce chlorine via radical pathways (e.g., using NCS) instead of direct electrophilic substitution to minimize polyhalogenation.

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to enhance regioselectivity.

- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.